

FT827 Technical Support Center: Investigating Potential Off-Target Effects

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Compound of Interest

Compound Name: FT827

Cat. No.: B607561

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Disclaimer: The information provided here is based on publicly available research on the selective USP7 inhibitor, **FT827**. This content is for informational and research purposes only and does not constitute medical or professional advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **FT827**?

A1: **FT827** is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).^{[1][2]} It contains a vinylsulfonamide group that forms a covalent bond with the catalytic cysteine (Cys223) in the active site of USP7.^{[3][4]} By inhibiting USP7, **FT827** disrupts the deubiquitination of USP7 substrates. A key substrate is MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation.^{[3][5]} Inhibition of USP7 leads to the degradation of MDM2, which in turn stabilizes p53, allowing for the activation of tumor-suppressing pathways.^{[3][5]}

Q2: What is the known selectivity profile of **FT827**?

A2: **FT827** has demonstrated high selectivity for USP7. In a screening panel of 38 deubiquitinating enzymes (DUBs), **FT827** exclusively inhibited USP7.^{[3][6]} This high specificity is attributed to its interaction with a dynamic pocket near the catalytic center of the auto-inhibited form of USP7, a conformation that differs from other USP DUBs.^{[3][5]}

Q3: What are the potential off-target effects of **FT827**?

A3: While **FT827** is highly selective for USP7, the possibility of off-target effects should always be considered, particularly with covalent inhibitors.[7] Potential off-target effects could arise from:

- Interaction with other DUBs: Although initial screens showed high selectivity, interactions with other DUBs not included in the panel cannot be entirely ruled out.[3][6]
- Covalent modification of other proteins: The reactive vinylsulfonamide moiety could potentially modify other proteins with accessible cysteine residues, although the specific conformation of the USP7 binding pocket makes this less likely for unrelated proteins.[3]
- "Off-target" pharmacology related to USP7 biology: USP7 has numerous substrates involved in various cellular processes beyond the p53 pathway, including DNA damage repair, transcription, and immune response.[4][8] Therefore, observed cellular effects may be due to the inhibition of USP7's activity on these other substrates, which could be considered "on-target" from a mechanistic perspective but may be unintended or "off-target" from a therapeutic one.

Troubleshooting Guide

Problem 1: I'm observing unexpected cellular phenotypes that don't seem to be related to p53 activation.

- Possible Cause: This could be due to **FT827**'s effect on other USP7 substrates. USP7 is known to regulate proteins involved in DNA damage response (e.g., Chk1, Rad18), epigenetic control, and immune function.[4][8]
- Troubleshooting Steps:
 - Literature Review: Search for known USP7 substrates in your cell type or pathway of interest.
 - Substrate Stability Assay: Perform western blots to assess the stability of other known USP7 substrates (e.g., MDM2, Chk1, Claspin) after **FT827** treatment.
 - Rescue Experiments: If a specific off-target pathway is suspected, attempt to rescue the phenotype by overexpressing the affected substrate or modulating the pathway

downstream of USP7.

Problem 2: My experimental results are inconsistent, or I'm seeing high levels of cytotoxicity at low concentrations.

- Possible Cause: This could be due to off-target covalent modification of essential cellular proteins, although this is less likely given the reported selectivity.^[7] Alternatively, the specific cell line may be highly dependent on USP7 activity for survival.
- Troubleshooting Steps:
 - Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration of **FT827** for your specific cell line and assay.
 - Time-Course Experiment: Assess the effects of **FT827** over different time points to distinguish between acute toxicity and specific, time-dependent effects on your pathway of interest.
 - Use a Non-Covalent Control: Compare the effects of **FT827** with a structurally related, non-covalent USP7 inhibitor, such as FT671, to see if the observed effects are dependent on the covalent mechanism of action.^[3]

Quantitative Data

The following table summarizes the reported binding and inhibitory activities of **FT827** against USP7.

Parameter	Value	Enzyme/Domain	Notes
IC50	52 nM	Recombinant USP7	Half-maximal inhibitory concentration.[2]
Kd	7.8 μ M	USP7 Catalytic Domain (USP7CD)	Apparent dissociation constant.[1][3]
Ki	4.2 μ M	USP7	Inhibition constant.[1]
kinact/Ki	66 \pm 25 M ⁻¹ s ⁻¹	USP7	Enzyme inactivation rate.[3][6]

Experimental Protocols

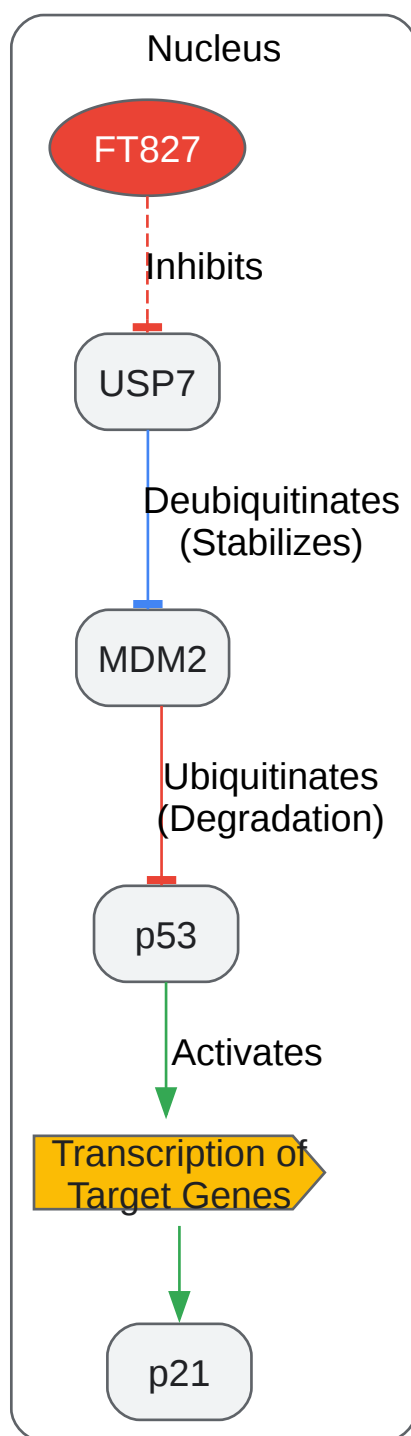
1. Deubiquitinase (DUB) Specificity Assay (Activity-Based Probe Profiling)

This protocol is a general method to assess the specificity of a DUB inhibitor like **FT827** in a cellular context.

- Objective: To determine if **FT827** selectively inhibits USP7 activity in cell extracts or intact cells.
- Materials:
 - MCF7 breast cancer cells (or other relevant cell line)
 - **FT827** (and DMSO as a vehicle control)
 - HA-tagged ubiquitin bromoethyl (HA-UbC2Br) active site probe
 - Cell lysis buffer
 - Anti-HA antibody for immunoprecipitation and western blotting
 - Antibodies for specific DUBs (e.g., anti-USP7)
- Procedure:

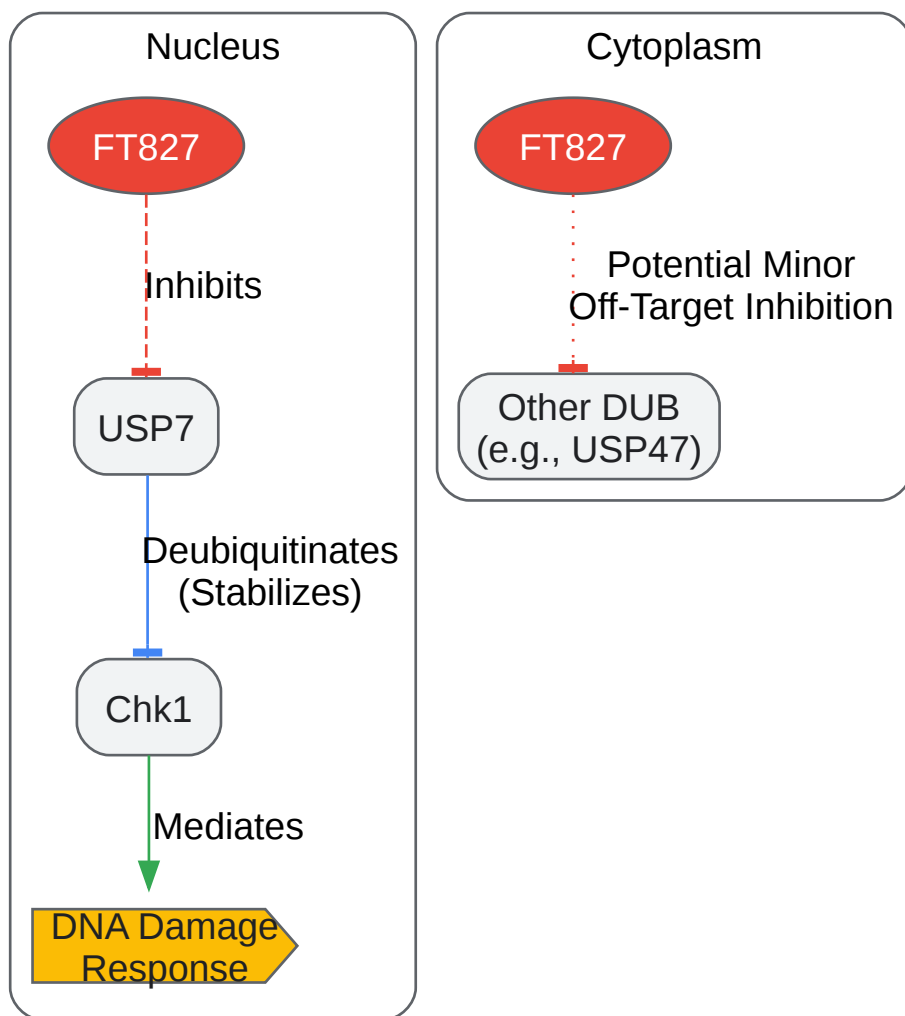
- Treatment: Incubate intact MCF7 cells or cell extracts with varying concentrations of **FT827** (e.g., 1 μ M, 10 μ M) or DMSO for 60 minutes.
- Probe Labeling: Add the HA-UbC2Br probe to the cell extracts and incubate for a short period (e.g., 10 minutes) to allow it to covalently bind to the active sites of DUBs.
- Lysis (for intact cells): Lyse the cells to release the proteins.
- Immunoprecipitation: Use an anti-HA antibody to pull down all the DUBs that have been labeled by the probe.
- Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a western blot using antibodies against specific DUBs (including USP7) to see which ones were labeled.
- Expected Results: In the DMSO-treated sample, the anti-USP7 antibody should detect a band corresponding to the labeled USP7. In the **FT827**-treated samples, this band should be significantly reduced or absent, as **FT827** has already occupied the active site, preventing the probe from binding. Other DUBs should show no change in labeling between the DMSO and **FT827**-treated samples, demonstrating the selectivity of **FT827**.[\[3\]](#)

Visualizations



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Caption: Intended signaling pathway of **FT827**.



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Caption: Potential off-target signaling pathways.



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Caption: Workflow for DUB specificity assay.

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